Home > Products > Screening Compounds P38033 > Ulixertinib hydrochloride
Ulixertinib hydrochloride - 1956366-10-1

Ulixertinib hydrochloride

Catalog Number: EVT-284869
CAS Number: 1956366-10-1
Molecular Formula: C21H23Cl3N4O2
Molecular Weight: 469.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ulixertinib hydrochloride, also known as BVD-523, is a potent, selective, and reversible ATP-competitive inhibitor of both ERK1 and ERK2 protein kinases. [, , , , ] It is considered a first-in-class ERK1/2 inhibitor, representing a new approach to targeting the MAPK signaling pathway in cancer. [, , , ] Ulixertinib has demonstrated preclinical activity against a range of cancer cell lines, particularly those harboring BRAF and RAS mutations. [] It effectively inhibits ERK activity, leading to decreased proliferation and enhanced caspase activity in sensitive cancer cells. []

Gemcitabine

Compound Description: Gemcitabine is a chemotherapy drug used to treat various types of cancer, including pancreatic cancer. It works by interfering with the growth of cancer cells. []

Relevance: Ulixertinib hydrochloride has been investigated in combination with Gemcitabine and Nab-paclitaxel as a potential treatment for metastatic pancreatic adenocarcinoma. This combination was explored due to the promising single-agent activity of Ulixertinib hydrochloride in patients with RAS-mutant cancers, a common feature in pancreatic cancer. []

Nab-paclitaxel

Compound Description: Nab-paclitaxel is a chemotherapy drug used to treat various types of cancer, including pancreatic cancer. It is a form of paclitaxel that is bound to albumin, a protein in the blood. []

Relevance: Similar to Gemcitabine, Nab-paclitaxel was combined with Ulixertinib hydrochloride in a phase Ib trial for treating metastatic pancreatic adenocarcinoma. The rationale for this combination was based on the single-agent activity of Ulixertinib hydrochloride observed in patients with RAS-mutant cancers. []

MEK Inhibitors (MEKi)

Compound Description: MEK inhibitors are a class of drugs that block the activity of MEK, a protein kinase involved in the MAPK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell growth. [, ]

Relevance: Ulixertinib hydrochloride, an ERK1/2 inhibitor, was investigated in combination with MEK inhibitors in preclinical models of pediatric low-grade gliomas (pLGG). The combination showed strong anti-proliferative synergy in vitro, suggesting a potential therapeutic benefit in MAPK-driven pLGG. This synergy arises because both Ulixertinib hydrochloride and MEK inhibitors target different points within the same MAPK signaling pathway. []

BH3-Mimetics

Compound Description: BH3-mimetics are a class of drugs that mimic the activity of BH3-only proteins, which are key regulators of apoptosis. These drugs promote cancer cell death by activating the apoptotic pathway. []

Relevance: Ulixertinib hydrochloride was investigated in combination with BH3-mimetics in preclinical models of pediatric low-grade gliomas (pLGG). Similar to MEKi, the combination of Ulixertinib hydrochloride with BH3-mimetics showed strong anti-proliferative synergy in vitro. This synergy suggests a potential therapeutic benefit in pLGG. This synergistic effect might arise from the combined inhibition of the MAPK pathway by Ulixertinib hydrochloride and the activation of apoptosis by BH3-mimetics. []

Doxorubicin

Compound Description: Doxorubicin is a chemotherapy drug used to treat various types of cancer, including neuroblastoma. It works by interfering with the growth of cancer cells. []

Relevance: In a study on neuroblastoma, Ulixertinib hydrochloride was found to synergistically sensitize neuroblastoma cells to Doxorubicin. The combination of Ulixertinib hydrochloride with Doxorubicin led to enhanced cell death in neuroblastoma cells, suggesting a potential therapeutic benefit. []

BRAF Inhibitors

Compound Description: BRAF inhibitors are a class of drugs that block the activity of BRAF, a protein kinase involved in the MAPK signaling pathway. These drugs are used to treat cancers with specific BRAF mutations, such as melanoma. []

Relevance: Ulixertinib hydrochloride was investigated in combination with BRAF inhibitors in preclinical models of melanoma. The combination showed synergistic anti-proliferative effects, suggesting a potential therapeutic benefit in BRAF-mutant cancers. Both Ulixertinib hydrochloride and BRAF inhibitors target different components of the MAPK signaling pathway. []

Erlotinib Hydrochloride

Compound Description: Erlotinib hydrochloride is a tyrosine kinase inhibitor used to treat certain types of lung cancer. It works by blocking the activity of the epidermal growth factor receptor (EGFR). []

Source and Classification

Ulixertinib hydrochloride is classified as a small molecule drug and is primarily sourced from synthetic processes. It belongs to the category of mitogen-activated protein kinase inhibitors, specifically targeting the ERK signaling pathway. The compound was developed through collaborative research efforts aimed at addressing resistance mechanisms in cancer therapies that involve BRAF and MEK inhibitors .

Synthesis Analysis

Methods and Technical Details

The synthesis of ulixertinib hydrochloride involves several key steps, including:

  1. Formation of Key Intermediates: The initial steps typically include the preparation of pyrazolylpyrrole derivatives through various coupling reactions.
  2. Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling are employed to form carbon-carbon bonds between aromatic compounds.
  3. Purification: The final product is purified using methods like recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The synthetic route is complex and may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide), and the use of catalysts .

Molecular Structure Analysis

Structure and Data

Ulixertinib hydrochloride has a molecular formula of C₁₄H₁₅ClN₄O, with a molecular weight of approximately 288.75 g/mol. The compound features a pyrazolylpyrrole core structure that is essential for its interaction with the ERK kinases.

  • Structural Formula: The structure includes functional groups that facilitate binding to the ATP-binding site of ERK1/2, enhancing its inhibitory activity.
  • 3D Structure: Crystallographic studies may provide insights into its three-dimensional conformation, which is critical for understanding its mechanism of action .
Chemical Reactions Analysis

Reactions and Technical Details

Ulixertinib hydrochloride undergoes various chemical reactions during its synthesis:

  • Substitution Reactions: These are crucial for introducing specific functional groups that enhance biological activity.
  • Cross-Coupling Reactions: As mentioned earlier, these reactions are pivotal in forming the core structure by linking different aromatic systems.
  • Hydrolysis and Deprotection Steps: These steps are often necessary to remove protective groups used during synthesis, ensuring that the final compound retains its active form .
Mechanism of Action

Process and Data

Ulixertinib acts primarily by inhibiting the phosphorylation activity of ERK1/2 kinases. This inhibition disrupts the signaling cascade downstream of receptor tyrosine kinases:

  1. Binding to ERK Kinases: Ulixertinib competes with ATP for binding to ERK1/2, effectively blocking their activation.
  2. Impact on Cell Cycle: By inhibiting ERK signaling, ulixertinib alters cell cycle progression, leading to reduced proliferation in cancer cells.
  3. Induction of Apoptosis: The compound has been shown to increase apoptosis markers in treated cells, indicating its potential efficacy in cancer therapy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Ulixertinib hydrochloride typically appears as a white to off-white solid.
  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water, which is essential for its administration routes.
  • Stability: The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain potency over time.

Relevant data regarding melting point, boiling point, and pH stability can be found in detailed chemical databases or product sheets provided by manufacturers .

Applications

Scientific Uses

Ulixertinib hydrochloride has several applications in scientific research:

  • Cancer Therapy: It is primarily investigated for its potential to treat various cancers characterized by aberrant activation of the MAPK pathway, including melanoma and colorectal cancers.
  • Preclinical Studies: Research has demonstrated its effectiveness in inhibiting tumor growth in animal models that harbor BRAF or KRAS mutations.
  • Combination Therapies: Clinical trials are exploring ulixertinib's use in combination with other targeted therapies to overcome resistance mechanisms observed with traditional treatments .

Properties

CAS Number

1956366-10-1

Product Name

Ulixertinib hydrochloride

IUPAC Name

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride

Molecular Formula

C21H23Cl3N4O2

Molecular Weight

469.8 g/mol

InChI

InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H/t19-;/m1./s1

InChI Key

DKGYQCPFBWFTHM-FSRHSHDFSA-N

SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

BVD-523, BVD 523, BVD523, VRT752271, VRT752271, VRT 752271, Ulixertinib hydrochloride

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl

Isomeric SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.